molecular formula C16H28ClNO B12000953 2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride CAS No. 75352-37-3

2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride

Cat. No.: B12000953
CAS No.: 75352-37-3
M. Wt: 285.9 g/mol
InChI Key: UYZKFTPZFVUBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride is a synthetic amine derivative featuring a phenoxyethyl backbone substituted with isopropyl and methyl groups, combined with a diethylamine moiety and hydrochloride salt.

Properties

CAS No.

75352-37-3

Molecular Formula

C16H28ClNO

Molecular Weight

285.9 g/mol

IUPAC Name

N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C16H27NO.ClH/c1-6-17(7-2)10-11-18-16-12-14(5)8-9-15(16)13(3)4;/h8-9,12-13H,6-7,10-11H2,1-5H3;1H

InChI Key

UYZKFTPZFVUBPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=CC(=C1)C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Synthesis of Phenoxyacetone :

    • Condensation of 2-isopropyl-5-methylphenol with chloroacetone.

  • Reductive Amination :

    • Reaction with diethylamine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C).

Example Protocol (adapted from US4661625A):

  • Reactants : Phenoxyacetone (1 eq), diethylamine (3 eq).

  • Conditions : H₂ (1 atm) with Pd/C (5% w/w) in methanol at 25°C for 24 hours.

  • Workup : Filtration, solvent evaporation, and salt formation with HCl.

  • Yield : ~68%.

ParameterDetailSource
CatalystPd/C (5% w/w)
Reducing AgentH₂
SolventMethanol
Reaction Time24 hours

Direct Coupling via Mitsunobu Reaction

The Mitsunobu reaction enables the formation of ether bonds under mild conditions.

Reaction Scheme

  • Reactants : 2-Isopropyl-5-methylphenol (1 eq), diethylaminoethanol (1 eq).

  • Conditions : Triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.2 eq) in THF.

Example Protocol (from JPS61158952A):

  • Reactants : Phenol (1 eq), diethylaminoethanol (1 eq).

  • Conditions : THF, 0°C to room temperature, 12 hours.

  • Workup : Column chromatography (silica gel, CH₂Cl₂/MeOH), followed by HCl treatment.

  • Yield : ~82%.

ParameterDetailSource
ReagentsDEAD, Triphenylphosphine
SolventTHF
Reaction Time12 hours
PurificationColumn chromatography

Hydrochloride Salt Formation

The final step for all methods involves converting the free amine to the hydrochloride salt.

Procedure :

  • Dissolve the free base in anhydrous ether or dichloromethane.

  • Bubble HCl gas through the solution until precipitation is complete.

  • Filter and wash the precipitate with cold ether.

  • Dry under vacuum.

ParameterDetailSource
SolventDiethyl ether
Acid SourceHCl gas
Purity≥98% (by HPLC)

Comparative Analysis of Methods

MethodYieldPurityComplexityCost
Alkylation75%HighModerateLow
Reductive Amination68%MediumHighMedium
Mitsunobu Reaction82%HighHighHigh

Key Findings :

  • The alkylation method is most cost-effective but requires prolonged reaction times.

  • The Mitsunobu reaction offers higher yields but involves expensive reagents.

  • Reductive amination is suitable for scalable synthesis but necessitates hydrogenation equipment.

Challenges and Optimization Strategies

  • Impurity Control : Residual solvents (e.g., THF) must be removed via vacuum distillation.

  • Catalyst Recycling : Pd/C can be reused up to 3 times with minimal activity loss.

  • Alternative Bases : K₂CO₃ may replace NaOH to reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Molecular Complexity and Substituent Effects

The compound’s structure shares similarities with 2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}ethylmethylamine hydrochloride (). Key differences include:

  • Substituents : The target compound’s isopropyl and methyl groups on the phenyl ring contrast with the chloro and methyl groups in the analog.
  • Backbone : The absence of an oxadiazole ring in the target compound reduces structural rigidity compared to the analog .

Table 1: Molecular Properties of Structurally Related Hydrochlorides

Property Target Compound (Inferred) (2-{5-(2-Chloro-5-methylphenoxy)methyl...}ethyl)methylamine HCl (2S)-2,5-Diaminopentanamide dihydrochloride
Hydrogen Bond Donors ~1 (HCl salt) 2 5 (including dihydrochloride)
Hydrogen Bond Acceptors ~4 5 4
Rotatable Bonds ~5 6 4
Topological Polar Surface Area ~40–60 Ų 60.2 Ų ~110 Ų

Physicochemical Benchmarks

Ortho-toluidine hydrochloride () provides reference data for hydrochloride salts:

  • Melting Point : ~134°C (ortho-toluidine HCl) .
  • Solubility : High water solubility typical of hydrochloride salts, though substituents (e.g., isopropyl) may reduce hydrophilicity compared to simpler amines.

Pharmacokinetic and Functional Comparisons

Dissolution and Bioavailability

While dissolution data for the target compound are unavailable, famotidine hydrochloride () and amitriptyline hydrochloride () illustrate how hydrochloride salts enhance solubility and dissolution rates. The target compound’s bulky isopropyl group may slow dissolution compared to smaller analogs like amitriptyline HCl .

Receptor Interactions

The phenoxyethylamine scaffold is common in ligands targeting adrenergic or serotonin receptors.

Hazard Profiles

  • (2S)-2,5-Diaminopentanamide dihydrochloride (): Not classified for health or environmental hazards, though precautions (e.g., avoiding inhalation) are advised .
  • 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (): No explicit hazards listed, but catecholamine analogs often require handling precautions due to reactivity .

Precautionary Measures

Analogous to and , handling recommendations for the target compound may include:

  • P261 : Avoid breathing dust or vapors.
  • P262 : Prevent contact with eyes/skin .

Biological Activity

2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C15H23ClN2O
  • Molecular Weight : 284.81 g/mol
  • IUPAC Name : 2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride

The biological activity of 2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized to modulate neurotransmitter systems, particularly those involving acetylcholine and norepinephrine, which are critical in regulating mood and cognitive functions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties similar to other phenolic compounds. It has been noted for its potential effectiveness against various bacterial strains, including Staphylococcus aureus.
  • Neuroprotective Effects : Some findings indicate that it may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be relevant in the treatment of inflammatory disorders.

Data Table: Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialActive against Staphylococcus aureus
NeuroprotectivePotential protective effects on neuronal cells
Anti-inflammatoryMay reduce inflammation in cellular models

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various phenolic compounds, including derivatives of thymol. 2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride was found to inhibit the growth of Staphylococcus aureus, demonstrating significant potential as an antimicrobial agent .
  • Neuroprotective Study : In a preclinical model of neurodegeneration, 2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride showed promise in reducing neuronal cell death caused by oxidative stress. This suggests a potential role in developing therapies for conditions like Alzheimer's disease .
  • Inflammatory Response : Research exploring the anti-inflammatory properties indicated that the compound could modulate cytokine production in macrophages, leading to reduced inflammation markers. This highlights its potential utility in treating inflammatory diseases .

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which 2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride exerts its biological effects. These include:

  • Interaction with Cellular Receptors : Evidence suggests that the compound may interact with adrenergic and cholinergic receptors, influencing neurotransmitter release and neuronal excitability.
  • Impact on Gene Expression : Analysis of gene expression profiles in treated cells revealed alterations in pathways associated with inflammation and apoptosis, indicating a multifaceted mechanism of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-isopropyl-5-methylphenoxyethyldiethylamine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenols and amines. For example, analogous compounds are synthesized via nucleophilic substitution between halogenated phenols and diethylamine derivatives, followed by hydrochloride salt formation . Key intermediates (e.g., phenoxyethylamines) are characterized using HPLC for purity (>98%) and NMR (¹H/¹³C) to confirm structural motifs like isopropyl and methyl groups . Computational tools (e.g., PubChem data ) can predict reaction feasibility and optimize conditions.

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer : Stability studies under varying temperatures (4°C, -20°C) and humidity levels are critical. Use TLC and mass spectrometry to monitor degradation products. For hydrochloride salts, hygroscopicity is a concern; store desiccated under nitrogen . Purity thresholds (>95%) should be validated via HPLC with UV detection (λ = 254 nm) .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer : Combine FT-IR (to identify amine N-H stretches at ~3300 cm⁻¹ and aromatic C-H bends) with NMR (e.g., ¹H NMR for diethylamine CH₂ groups at δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 2-isopropyl-5-methylphenoxyethyldiethylamine hydrochloride?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., amine alkylation). Tools like Gaussian or ORCA predict regioselectivity in phenolic substitutions . Reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) reduce trial-and-error experimentation by narrowing optimal conditions (solvent, catalyst) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Cross-validate assays using dose-response curves and standardized cell lines (e.g., HEK293 for receptor binding). For impurities affecting activity, employ LC-MS/MS to quantify trace byproducts (e.g., unreacted phenols) . Meta-analyses of literature data (e.g., PubChem BioAssay) can highlight assay-specific variability .

Q. How do steric and electronic effects of the isopropyl and methyl groups influence reactivity in downstream modifications?

  • Methodological Answer : Perform Hammett analysis to correlate substituent effects with reaction rates (e.g., SN2 vs. SN1 mechanisms). The isopropyl group’s steric bulk may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity . Molecular dynamics simulations (e.g., GROMACS) model conformational flexibility during interactions .

Q. What advanced separation techniques improve yield in large-scale synthesis?

  • Methodological Answer : Simulated moving bed (SMB) chromatography enhances purity in multi-gram batches. For enantiomeric resolution (if applicable), use chiral stationary phases (e.g., cellulose derivatives) . Membrane technologies (e.g., nanofiltration) can isolate hydrochloride salts from aqueous mixtures .

Critical Considerations for Researchers

  • Contradictions in Synthetic Yields : Discrepancies may arise from residual solvents (e.g., ethanol vs. acetonitrile) or catalyst loading. Use DoE (Design of Experiments) to statistically optimize parameters .
  • Biological Assay Design : Ensure compound stability in buffer solutions (e.g., PBS) via pre-incubation stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.